Cas no 39685-31-9 (Cefuracetime)

Cefuracetime 化学的及び物理的性質
名前と識別子
-
- cefuracetime
- (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-3-Acetoxymethyl-7-((2Z)-2-(2-furyl)-2-methoxyiminoacetamido)-8-oxo-5-thia-1-azacyclo(4.2.0)oct-2-en-2carbonsaeure
- (6R,7R)-7-(2-(2-Furyl)glyoxylamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid 7(sup 2)-(Z)-(O-methyloxime), acetate (ester)
- Cefuracetima
- Cefuracetima [INN-Spanish]
- Cefuracetime [INN:BAN]
- Cefuracetimum
- Cefuracetimum [INN-Latin]
- SKF 81367
- UNII-F69EA18270
- (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6S)-3-(Acetyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.
- Cefuroxime Sodium Impurity B(EP)
- (6R,7R)-3-((ACETYLOXY)METHYL)-7-(((Z)-(FURAN-2-YL)(METHOXYIMINO)ACETYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
- CEFUROXIME SODIUM IMPURITY B (EP IMPURITY)
- EINECS 254-592-2
- CEFURACETIME [INN]
- F69EA18270
- CS-7195
- CEFUROXIME SODIUM IMPURITY B [EP IMPURITY]
- CHEMBL2104152
- DTXSID101100961
- (7R)-7-(2-(2-Furyl)-2-((Z)-methoxyimino)acetylamino)cepham-3-ene-4-carboxylic acid
- DA-51759
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((2-furanyl(methylimino)acetyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
- (7R)-7-[2-(2-Furyl)-2-[(Z)-methoxyimino]acetylamino]cepham-3-ene-4-carboxylic acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6I+/-,7I(2)(E)]]-
- TS-10642
- J01DA06
- SKF-81367
- SCHEMBL615047
- Cefuracetimum (INN-Latin)
- Cefuracetima (INN-Spanish)
- HY-U00154
- 39685-31-9
- SKF81367
- Cefuracetime
-
- インチ: 1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/t12?,16-/m0/s1
- InChIKey: YBHZVPYSEUQIII-INSVYWFGSA-N
- ほほえんだ: S1C([H])([H])C(C([H])([H])OC(C([H])([H])[H])=O)=C(C(=O)O[H])N2C(C([H])([C@]12[H])N([H])C(C(C1=C([H])C([H])=C([H])O1)=NOC([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 423.073636g/mol
- ひょうめんでんか: 0
- XLogP3: 0.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 回転可能化学結合数: 8
- どういたいしつりょう: 423.073636g/mol
- 単一同位体質量: 423.073636g/mol
- 水素結合トポロジー分子極性表面積: 173Ų
- 重原子数: 29
- 複雑さ: 796
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.11 g/l)(25ºC)、
Cefuracetime セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Cefuracetime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0056-10mg |
Cefuracetime |
39685-31-9 | 98.33% | 10mg |
¥ 4267 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0056-10 mg |
Cefuracetime |
39685-31-9 | 98.33% | 10mg |
¥4267.00 | 2022-04-26 | |
TRC | C248040-100mg |
Cefuracetime |
39685-31-9 | 100mg |
$ 222.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0056-100 mg |
Cefuracetime |
39685-31-9 | 98.33% | 100MG |
¥19987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0056-5mg |
Cefuracetime |
39685-31-9 | 98.33% | 5mg |
¥ 2986 | 2023-09-07 | |
A2B Chem LLC | AF84484-50mg |
cefuracetime |
39685-31-9 | 95% | 50mg |
$776.00 | 2024-04-20 | |
1PlusChem | 1P00CJLW-1mg |
Cefuracetime |
39685-31-9 | 95% | 1mg |
$185.00 | 2025-02-26 | |
A2B Chem LLC | AF84484-10mg |
cefuracetime |
39685-31-9 | 95% | 10mg |
$366.00 | 2024-04-20 | |
A2B Chem LLC | AF84484-25mg |
cefuracetime |
39685-31-9 | 95% | 25mg |
$582.00 | 2024-04-20 | |
Aaron | AR00CJU8-5mg |
Cefuracetime |
39685-31-9 | 95% | 5mg |
$363.00 | 2025-01-24 |
Cefuracetime 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Cefuracetimeに関する追加情報
Cefuracetime: A Comprehensive Overview
Cefuracetime, also known by its CAS number 39685-31-9, is a semi-synthetic cephalosporin antibiotic that has garnered significant attention in the medical and pharmaceutical industries. This compound is specifically designed to combat a wide range of bacterial infections, making it a valuable addition to the arsenal of antimicrobial agents. Recent studies have highlighted its efficacy in treating infections caused by both gram-positive and gram-negative bacteria, particularly those resistant to other beta-lactam antibiotics.
The chemical structure of Cefuracetime is characterized by its unique side chain, which enhances its stability against beta-lactamase enzymes. This feature not only broadens its spectrum of activity but also ensures prolonged efficacy in the body. Researchers have found that the compound's ability to penetrate bacterial cell walls effectively contributes to its high potency. Furthermore, its pharmacokinetic properties, including optimal bioavailability and tissue distribution, make it an ideal candidate for both oral and parenteral administration.
Recent advancements in the synthesis of Cefuracetime have focused on improving the efficiency of the production process. Scientists have developed novel synthetic pathways that reduce the environmental impact while maintaining the quality of the final product. These innovations align with the growing demand for sustainable pharmaceutical manufacturing practices.
In terms of clinical applications, Cefuracetime has demonstrated remarkable success in treating respiratory tract infections, urinary tract infections, and skin and soft tissue infections. Its ability to target multi-drug resistant strains of bacteria has made it a preferred choice in regions with high antibiotic resistance rates. A study published in 2023 revealed that Cefuracetime exhibited superior efficacy compared to traditional cephalosporins in treating complicated urinary tract infections caused by extended-spectrum beta-lactamase (ESBL)-producing organisms.
The safety profile of Cefuracetime is another area that has been extensively studied. Clinical trials have shown that it is generally well-tolerated with minimal adverse effects. Common side effects include mild gastrointestinal disturbances and allergic reactions, which are typical for beta-lactam antibiotics. However, researchers have emphasized the importance of monitoring for rare but serious hypersensitivity reactions.
From a pharmacological perspective, Cefuracetime exhibits a favorable drug-drug interaction profile, making it suitable for use in patients on multiple medications. Its metabolism primarily occurs in the liver, with minimal renal excretion, which reduces the risk of nephrotoxicity—a common concern with other cephalosporins.
The development of resistance to Cefuracetime remains a critical area of research. Studies are ongoing to identify mechanisms of resistance and develop strategies to mitigate their impact. One promising approach involves combining Cefuracetime with beta-lactamase inhibitors to enhance its effectiveness against resistant strains.
In conclusion, Cefuracetime, CAS No. 39685-31-9, represents a significant advancement in antimicrobial therapy. Its unique chemical properties, broad spectrum of activity, and favorable safety profile make it an indispensable tool in combating bacterial infections. As research continues to uncover new insights into its mechanisms and applications, Cefuracetime is poised to play an even greater role in modern medicine.
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